Quinacrine mustard dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

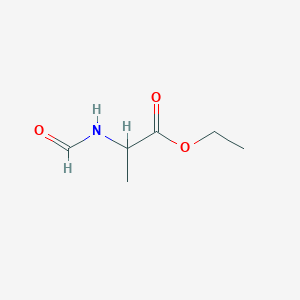

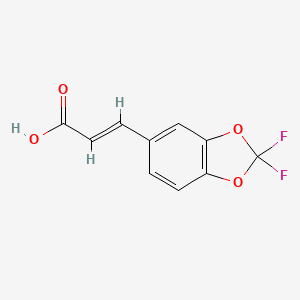

Quinacrine mustard dihydrochloride is a fluorescent acridine dye known for its ability to react with nucleophiles such as carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids . This compound has found applications in various scientific fields due to its unique chemical properties.

作用機序

Target of Action

Quinacrine mustard primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . Another significant target of Quinacrine mustard is Trypanothione reductase in Trypanosoma cruzi .

Mode of Action

Quinacrine mustard’s interaction with its targets results in the inhibition of transcription and translation to ribonucleic acid (RNA) . Fluorescence studies using Giardia suggest that the outer membranes may be involved .

Biochemical Pathways

Quinacrine mustard affects multiple key signaling pathways. It has been shown to bind and inhibit proteins involved in multidrug resistance, disrupt the arachidonic acid pathway, and affect the NF-κB, p53, and AKT pathways . It also inhibits succinate oxidation and interferes with electron transport .

Result of Action

The molecular and cellular effects of Quinacrine mustard’s action are complex and multifaceted. Its interaction with DNA and other targets leads to a disruption of various biochemical pathways, potentially resulting in the death of parasitic organisms . In addition, its impact on key signaling pathways has led to interest in its potential as an anti-cancer agent .

生化学分析

Biochemical Properties

Quinacrine Mustard, in an aqueous solution, rapidly loses chloride ions from its chloroethyl groups, yielding aziridinium cations . These cations readily react with the carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids, or with other nucleophiles .

Cellular Effects

In particular, Quinacrine Mustard’s role on the NF-κB, p53, and AKT pathways are summarized .

Molecular Mechanism

Quinacrine Mustard does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action .

Temporal Effects in Laboratory Settings

Quinacrine Mustard’s effects on DNA and RNA polymerase reactions in vitro shed light on how it may inhibit enzymatic polymerization reactions in vivo and induce anti-tumor effects .

Dosage Effects in Animal Models

Lichen planus was observed in 1 of 2,000 soldiers given 100 mg/day of Quinacrine Mustard and in 1 of 500 given 200 mg/day .

Metabolic Pathways

Quinacrine Mustard inhibits succinate oxidation and interferes with electron transport . In addition, by binding to nucleoproteins, Quinacrine Mustard suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase .

準備方法

The synthesis of quinacrine mustard dihydrochloride involves the reaction of 2-methoxy-6-chloro-9-(4-bis[β-chloroethyl]amino-1-methylbutylamino)acridine with hydrochloric acid . The chloroethyl groups in the compound rapidly lose chloride ions in an aqueous solution, forming aziridinium cations that readily react with nucleophiles . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.

化学反応の分析

Quinacrine mustard dihydrochloride undergoes several types of chemical reactions:

Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as thiols and amines.

Oxidation and Reduction:

Formation of Aziridinium Ions: In aqueous solutions, the chloroethyl groups lose chloride ions to form aziridinium cations, which are highly reactive with nucleophiles.

Common reagents used in these reactions include hydrochloric acid and various nucleophiles. The major products formed depend on the specific nucleophiles involved in the reactions.

科学的研究の応用

Quinacrine mustard dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a fluorescent dye for staining metaphase chromosomes and for Q-banding in chromosome analysis.

Biology: Employed as a vital stain for trypanosomes and in the karyotyping of fish.

Industry: Utilized in various industrial applications due to its fluorescent properties.

類似化合物との比較

Quinacrine mustard dihydrochloride is part of the acridine family, which includes compounds such as acridine orange, acriflavine, and amsacrine . Compared to these compounds, this compound is unique due to its ability to form aziridinium cations and its specific reactivity with nucleophiles. Other similar compounds include:

Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.

Acriflavine: Known for its antiseptic properties.

Amsacrine: Utilized as an antineoplastic agent.

This compound stands out due to its specific applications in chromosome staining and its potential therapeutic uses.

特性

CAS番号 |

4213-45-0 |

|---|---|

分子式 |

C23H29Cl4N3O |

分子量 |

505.3 g/mol |

IUPAC名 |

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H |

InChIキー |

GBQNIQYUTXKVHN-UHFFFAOYSA-N |

SMILES |

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

正規SMILES |

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3415778.png)

![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B3415804.png)

![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)